Iristectorigenin B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iristectorigenin B can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Belamcanda chinensis using methanol as a solvent. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as methanol or ethanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Iristectorigenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Iristectorigenin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of isoflavone chemistry and its derivatives.
Biology: It is studied for its effects on cellular processes, particularly in macrophages where it regulates cholesterol levels.
Medicine: It has potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis due to its role as a liver X receptor modulator.
Mechanism of Action
Iristectorigenin B exerts its effects primarily through the activation of liver X receptors, which are nuclear receptors involved in the regulation of cholesterol homeostasis. By activating these receptors, this compound increases the expression of ATP-binding cassette transporters A1 and G1, which are involved in the efflux of cholesterol from macrophages. This reduces cholesterol accumulation in macrophages and helps maintain overall cholesterol balance without inducing hepatic lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
Iristectorigenin A: Another isoflavone isolated from Belamcanda chinensis with similar biological activities.
Tectorigenin: An isoflavone with anti-inflammatory and anticancer properties.
Irigenin: Known for its hepatoprotective and anticancer activities.
Uniqueness
Iristectorigenin B is unique due to its dual role as a liver X receptor modulator and its ability to regulate cholesterol homeostasis without inducing hepatic lipid accumulation. This makes it a promising candidate for the development of therapies aimed at treating hypercholesterolemia and atherosclerosis .
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOUWHPDDOJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235862 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37744-62-0, 86849-77-6 | |
Record name | Iristectorigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iristectorigenin B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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